molecular formula C12H26O2Si B3075253 3-(Tert-butyldimethylsilanyloxy)cyclohexanol CAS No. 1028748-71-1

3-(Tert-butyldimethylsilanyloxy)cyclohexanol

Cat. No. B3075253
Key on ui cas rn: 1028748-71-1
M. Wt: 230.42 g/mol
InChI Key: NWGYQIGHKXTWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754079B2

Procedure details

A mixture of 37.6 g (3-benzyloxy-phenoxy)-tert-butyl-dimethyl-silane and 3.8 g of Nishimura's catalyst in 200 ml of ethanol was hydrogenated at rt under 50 psi for 6 hours. The reaction mixture was filtered and the filtrate concentrated.
Name
(3-benzyloxy-phenoxy)-tert-butyl-dimethyl-silane
Quantity
37.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Nishimura's catalyst
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][CH:22]=1)[O:12][Si:13]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14])C1C=CC=CC=1>C(O)C>[C:16]([Si:13]([CH3:15])([CH3:14])[O:12][CH:11]1[CH2:20][CH2:21][CH2:22][CH:9]([OH:8])[CH2:10]1)([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
(3-benzyloxy-phenoxy)-tert-butyl-dimethyl-silane
Quantity
37.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(O[Si](C)(C)C(C)(C)C)C=CC1
Name
Nishimura's catalyst
Quantity
3.8 g
Type
catalyst
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)(C)(C)[Si](OC1CC(CCC1)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.